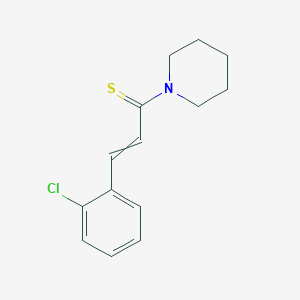![molecular formula C3F6OS3 B14625252 2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one CAS No. 55882-03-6](/img/structure/B14625252.png)
2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl and trisulfanyl groups makes it a compound of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one typically involves the introduction of trifluoromethyl and trisulfanyl groups into an ethanone backbone. One common method involves the reaction of trifluoroacetophenone with sulfur-containing reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The trifluoromethyl and trisulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which 2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The trifluoromethyl and trisulfanyl groups can form strong interactions with active sites, influencing the activity and function of the target molecules. These interactions can modulate biochemical pathways and lead to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroacetophenone: A related compound with similar trifluoromethyl groups but lacking the trisulfanyl group.
2,2,2-Trifluoro-1-phenylethanone: Another similar compound with a phenyl group instead of the trisulfanyl group.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: A compound with trifluoromethyl groups and a sulfonate group.
Uniqueness
2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one is unique due to the presence of both trifluoromethyl and trisulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
55882-03-6 |
|---|---|
Molekularformel |
C3F6OS3 |
Molekulargewicht |
262.2 g/mol |
IUPAC-Name |
S-(trifluoromethyldisulfanyl) 2,2,2-trifluoroethanethioate |
InChI |
InChI=1S/C3F6OS3/c4-2(5,6)1(10)11-13-12-3(7,8)9 |
InChI-Schlüssel |
AMDPGTHVVVFAJK-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(F)(F)F)SSSC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


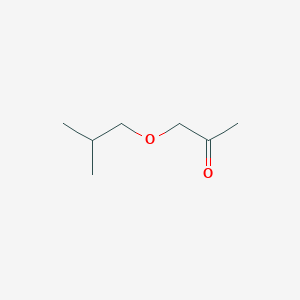

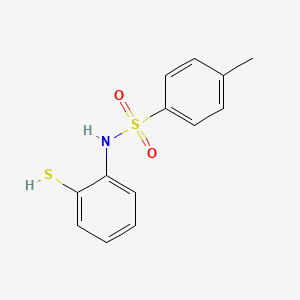
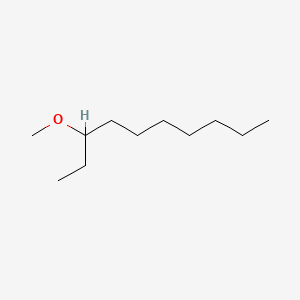
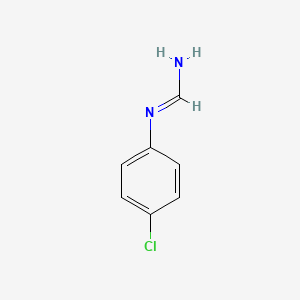
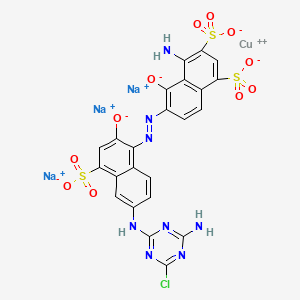
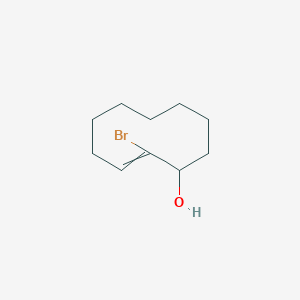
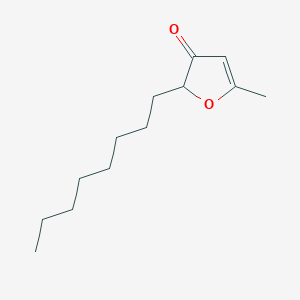
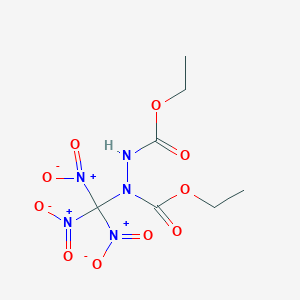


![2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]-](/img/structure/B14625263.png)
